4-(3-Aminophenyl)benzonitrile
Overview
Description
4-(3-Aminophenyl)benzonitrile, also known as 3′-Amino-[1,1′-biphenyl]-4-carbonitrile or 3′-Aminobiphenyl-4-carbonitrile, is a chemical compound with the empirical formula C13H10N2 . It has a molecular weight of 194.23 .
Molecular Structure Analysis
The molecular structure of 4-(3-Aminophenyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-Aminophenyl)benzonitrile .Physical And Chemical Properties Analysis
4-(3-Aminophenyl)benzonitrile is a solid substance . Its melting point is between 119-123 °C . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined .Scientific Research Applications
Dual Fluorescence and Charge Transfer Studies
4-(Dimethyl-amino)benzonitrile (DMABN) is a prototype molecule showing dual fluorescence, attributed to an intramolecular charge-transfer (ICT) state. Research by Köhn and Hättig (2004) on DMABN, a molecule similar in structure to 4-(3-Aminophenyl)benzonitrile, delves into the nature of its low-lying singlet states. Their work provides insights into the excited state structures and the electronic decoupling of the phenyl and the dimethyl-amino moiety, leading to a twisted geometry in the ICT state (Köhn & Hättig, 2004).
Corrosion Inhibition in Metal Surfaces
A study by Chaouiki et al. (2018) examines benzonitrile derivatives, similar to 4-(3-Aminophenyl)benzonitrile, as corrosion inhibitors for mild steel in acidic environments. Their research highlights the effectiveness of these compounds, including insights from Density Functional Theory (DFT) and molecular dynamics (MD) simulations, in protecting metal surfaces (Chaouiki et al., 2018).
Enhancing Solar Cell Efficiencies
Jeong et al. (2011) explored the use of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, in improving the power conversion efficiencies of polymer solar cells. This study demonstrates the potential of benzonitrile derivatives in enhancing solar cell performance, offering a significant advancement in photovoltaic technologies (Jeong et al., 2011).
Development of Medical Imaging Agents
Research by Garg et al. (2007) on benzonitrile analogues, such as 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, has contributed to the development of novel imaging agents for medical diagnostics. Their work focuses on the synthesis, in vitro binding, and in vivo biodistribution studies of these compounds (Garg et al., 2007).
Cancer Research and Treatment
Pilon et al. (2020) synthesized a family of iron(II)-cyclopentadienyl compounds, including 4-aminobenzonitrile, to investigate their activity against colorectal and triple-negative breast cancer cells. The study reveals the potential of these compounds in cancer therapy, highlighting their efficacy in inhibiting cell proliferation and inducing apoptosis (Pilon et al., 2020).
Safety And Hazards
4-(3-Aminophenyl)benzonitrile is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects . It is harmful if swallowed, in contact with skin, or if inhaled . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and immediately call a poison center or doctor .
properties
IUPAC Name |
4-(3-aminophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVREQADBPVLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373338 | |
Record name | 4-(3-Aminophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)benzonitrile | |
CAS RN |
149505-72-6 | |
Record name | 4-(3-Aminophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Aminobiphenyl-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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